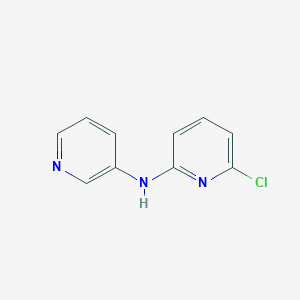

6-Chloro-N-(pyridin-3-YL)pyridin-2-amine

Descripción

Propiedades

IUPAC Name |

6-chloro-N-pyridin-3-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c11-9-4-1-5-10(14-9)13-8-3-2-6-12-7-8/h1-7H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFDTAFXFJULSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)NC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 6 Chloro N Pyridin 3 Yl Pyridin 2 Amine and Its Analogs

Established Synthetic Pathways for the 6-Chloro-pyridin-2-amine Core Structure

The synthesis of the core structure of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine relies heavily on the preparation and subsequent coupling of key pyridine (B92270) precursors. The 6-chloro-pyridin-2-amine moiety is a critical building block, and its synthesis has been approached through several established routes.

Synthesis via 2-Amino-6-chloropyridine (B103851) Precursors

A primary building block for the target molecule is 2-amino-6-chloropyridine. Its synthesis is well-documented and can be achieved from readily available starting materials such as 2,6-dichloropyridine (B45657) or 2-chloro-6-nitropyridine.

One common method involves the selective nucleophilic substitution of one chlorine atom in 2,6-dichloropyridine. While direct reaction with ammonia (B1221849) requires harsh conditions, such as high temperatures (200 °C) and pressure in an autoclave, a milder two-step approach is often preferred. nih.gov This involves first reacting 2,6-dichloropyridine with hydrazine (B178648) hydrate (B1144303) to form 2-hydrazino-6-chloropyridine, a reaction that proceeds in high yield under mild conditions. nih.gov The resulting hydrazino derivative is then reduced to the desired 2-amino-6-chloropyridine using a catalyst like Raney Nickel (Ra/Ni). nih.gov

Another established pathway begins with 2-chloro-6-nitropyridine. The nitro group can be effectively reduced to an amine using various reducing agents. A conventional method employs sodium borohydride (B1222165) in an alcohol solvent to achieve this transformation. nih.gov

| Starting Material | Key Reagents/Steps | Product | Reference(s) |

| 2,6-Dichloropyridine | 1. Hydrazine hydrate2. Raney Nickel (Ra/Ni) | 2-Amino-6-chloropyridine | nih.gov |

| 2,6-Dichloropyridine | Ammonium (high temp/pressure) | 2-Amino-6-chloropyridine | nih.gov |

| 2-Chloro-6-nitropyridine | Sodium borohydride | 2-Amino-6-chloropyridine | nih.gov |

Coupling Reactions for Pyridyl Amine Formation

The formation of the diarylamine linkage between the two pyridine rings is a crucial step, typically accomplished through palladium-catalyzed cross-coupling reactions. These methods have revolutionized the synthesis of C-N bonds, offering high efficiency and broad functional group tolerance. chembuyersguide.com

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. chembuyersguide.com This palladium-catalyzed cross-coupling reaction is the most direct and widely used method for synthesizing diarylamines like this compound. The reaction involves the coupling of an amine with an aryl halide or triflate. chembuyersguide.com

In the context of the target molecule, this can be envisioned in two ways:

Coupling of 2-amino-6-chloropyridine with a 3-halopyridine.

Coupling of 3-aminopyridine (B143674) with a 2,6-dihalopyridine (e.g., 2,6-dichloropyridine or 2-bromo-6-chloropyridine).

The latter is often more practical, as the reaction can be controlled to achieve mono-amination. The general protocol for this transformation requires a palladium source, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical and has evolved over several "generations" of catalyst systems to improve reaction scope and efficiency. chembuyersguide.comwikipedia.org

| Component | Examples | Purpose | Reference(s) |

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Catalyst precursor | wikipedia.orgrsc.org |

| Ligand | Xantphos, BINAP, dppp | Stabilizes and activates the Pd center | chembuyersguide.comwikipedia.orgrsc.org |

| Base | Sodium tert-butoxide (NaOtBu), K₂CO₃ | Activates the amine and facilitates catalyst turnover | wikipedia.orgrsc.org |

| Solvent | Toluene (B28343), Dioxane | Reaction medium | wikipedia.orgrsc.org |

The Suzuki-Miyaura coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex. bldpharm.comnih.gov While it does not directly form the C-N amine bond central to the target molecule, it is an essential tool for introducing pyridine rings into more complex structures that may serve as precursors or analogs. For instance, a bromo-aminopyridine could be coupled with a pyridine-boronic acid to synthesize a more elaborate bipyridyl scaffold. bldpharm.com

Recent innovations have begun to merge the capabilities of Suzuki and Buchwald-Hartwig reactions. An emerging strategy known as "aminative Suzuki-Miyaura coupling" incorporates a formal nitrene insertion process into the Suzuki reaction, enabling the formation of C-N-C linked diarylamines from the same starting materials (aryl halides and boronic acids) used in traditional Suzuki couplings. researchgate.net This novel transformation alters the product from a C-C linked biaryl to a C-N-C linked diarylamine, representing a new frontier in cross-coupling chemistry. researchgate.net

Development of Novel Synthetic Routes for this compound

While specific publications detailing "novel" synthetic routes exclusively for this compound are not prevalent, its synthesis is readily achieved through the application of the well-established methodologies described above. The most logical and efficient pathway is a regioselective Buchwald-Hartwig amination.

This proposed route involves the reaction of 3-aminopyridine with 2,6-dichloropyridine. The two chlorine atoms on the 2,6-dichloropyridine ring have different reactivities. The chlorine at the 2-position is generally more susceptible to nucleophilic substitution and oxidative addition to the palladium catalyst than the chlorine at the 6-position relative to the incoming amine. This inherent difference allows for a selective mono-amination, yielding the desired product.

| Reactant A | Reactant B | Catalyst System | Product |

| 2,6-Dichloropyridine | 3-Aminopyridine | Pd₂(dba)₃ / Xantphos / NaOtBu | This compound |

Functionalization and Derivatization Strategies of the Pyridine and Amine Moieties

The structure of this compound possesses several sites amenable to further chemical modification, allowing for the generation of a library of derivatives. These sites include the chlorine substituent, various C-H bonds on both pyridine rings, and the secondary amine bridge.

Functionalization of the Pyridine Rings:

Substitution of Chlorine: The chlorine atom at the 6-position is a key handle for derivatization. It can be replaced by various nucleophiles through nucleophilic aromatic substitution (SNAr). More versatile is its use in further palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Heck couplings, to introduce new carbon-carbon or carbon-heteroatom bonds.

C-H Functionalization: Modern synthetic methods enable the direct functionalization of C-H bonds. Strategies such as C-H fluorination followed by SNAr can install a wide range of functional groups at positions alpha to the ring nitrogen. nih.gov While much of this work has been demonstrated on simpler pyridines or related heterocycles like imidazo[1,2-a]pyridines, the principles are applicable. nih.govmdpi.com Potential transformations include formylation, alkoxycarbonylation, and alkylation at various positions on the pyridine rings. mdpi.com Skeletal editing, a transformative process that can convert a pyridine ring into a functionalized benzene (B151609) ring, represents an advanced derivatization strategy. nih.govrsc.org

Derivatization of the Amine Moiety: The secondary amine linkage is another site for modification. Standard organic transformations can be applied to introduce further diversity.

N-Alkylation: The hydrogen on the amine can be substituted with an alkyl or aryl group through reaction with an appropriate halide in the presence of a base.

N-Acylation: Reaction with acyl chlorides or anhydrides would yield the corresponding amides, introducing a carbonyl group adjacent to the nitrogen.

| Target Site | Reaction Type | Potential Reagents | Resulting Functional Group |

| C6-Cl | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl group |

| C6-Cl | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl group |

| C6-Cl | Nucleophilic Substitution | Sodium methoxide (B1231860) (NaOMe) | Methoxy group |

| Pyridine C-H | C-H Activation/Alkylation | Alkyl halides, photocatalyst | Alkyl group |

| Amine N-H | N-Alkylation | Methyl iodide, base | N-Methyl group |

| Amine N-H | N-Acylation | Acetyl chloride, base | N-Acetyl group |

Stereoselective Synthesis Approaches for Chiral Analogs

The development of stereoselective methods to access chiral analogs of this compound is crucial for investigating their structure-activity relationships. Chiral amines are prevalent in a vast number of natural products and pharmaceuticals. rochester.edu While direct asymmetric synthesis of the parent molecule is not common, several strategies can be employed to generate chiral derivatives, typically by introducing a stereocenter on a substituent attached to the pyridine rings or through asymmetric transformation of the pyridine core itself.

One prominent strategy involves the catalytic asymmetric reduction of prochiral precursors. For instance, the introduction of a keto-group on a substituent would allow for asymmetric hydrogenation to a chiral alcohol. More directly related to the core structure, the asymmetric hydrogenation of pyridyl-substituted imines has been shown to be an effective route to chiral amines. The use of iridium catalysts bearing chiral spiro phosphine-oxazoline ligands has been successful in the highly enantioselective hydrogenation of cyclic imines with a pyridyl group. chim.it An important consideration in this approach is the potential for the pyridine nitrogen to coordinate with the metal catalyst, which can be mitigated by introducing ortho-substituents on the pyridyl ring. chim.it

Another powerful technique is the asymmetric addition of nucleophiles to imines. Rhodium-catalyzed asymmetric addition of arylboronic acids to pyridyl imines can produce chiral diarylmethylamines with good yields and enantioselectivities. chim.it This method could be adapted to synthesize chiral analogs of this compound by first preparing an appropriate imine precursor.

Furthermore, the synthesis of chiral building blocks that can be subsequently incorporated into the final molecule is a viable approach. For example, enantioenriched 3-substituted piperidines can be synthesized from pyridine through a multi-step process involving a rhodium-catalyzed asymmetric reductive Heck reaction. snnu.edu.cn Such chiral piperidinyl moieties could then be coupled to the 6-chloropyridin-2-amine core. A copper-catalyzed asymmetric cyclizative aminoboration of unsaturated amines also provides a pathway to chiral 2,3-cis-disubstituted piperidines, which are valuable N-heterocyclic motifs in drug discovery. researchgate.netnih.govnih.gov

The following table summarizes some of the catalytic systems that could be adapted for the stereoselective synthesis of chiral analogs of this compound.

| Method | Catalyst System | Substrate Type | Potential Chiral Analog | Key Features |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Iridium complex with chiral spiro phosphine-oxazoline ligand | Cyclic imines bearing a pyridyl group | Analog with a chiral center in a substituent on the pyridine ring | High enantioselectivity; requires management of pyridine coordination. chim.it |

| Asymmetric Arylation | Rhodium catalyst with chiral diene ligand | Pyridyl imines and arylboronic acids | Analog with a chiral diarylmethylamine moiety | Good yields and enantioselectivities. chim.it |

| Asymmetric Reductive Heck Reaction | Rhodium catalyst | Pyridine-derived dihydropyridines and boronic acids | Analog incorporating a chiral 3-substituted piperidine | Multi-step process to generate chiral building blocks. snnu.edu.cn |

| Asymmetric Cyclizative Aminoboration | Copper catalyst with (S,S)-Ph-BPE ligand | Unsaturated amines | Analog containing a chiral 2,3-cis-disubstituted piperidine | Good yields and excellent enantioselectivities. researchgate.netnih.govnih.gov |

Optimization of Reaction Conditions and Scalability Considerations

The synthesis of this compound is most commonly achieved through a palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orgrug.nl This reaction involves the cross-coupling of an aryl halide (6-chloropyridin-2-amine) with an amine (3-aminopyridine). The optimization of this reaction is critical for achieving high yields, purity, and cost-effectiveness, especially for large-scale production.

Key parameters for optimization in the Buchwald-Hartwig amination include the choice of palladium precursor, ligand, base, solvent, and reaction temperature. Design of Experiments (DoE) is a powerful methodology for systematically optimizing these variables to identify the ideal reaction conditions and maximize the yield. bristol.ac.uk For instance, a fractional factorial design can be used to efficiently screen the effects of multiple variables in a limited number of experiments. bristol.ac.uk

The selection of the phosphine ligand is paramount. Early catalyst systems utilized monodentate, sterically hindered phosphine ligands. The development of bidentate phosphine ligands, such as BINAP and Dppf, expanded the scope of the reaction to include a wider range of amines. wikipedia.org For the coupling of heteroaryl chlorides, specialized ligands are often required to achieve high efficiency. Xantphos is a notable ligand used in the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives, which are structurally related to the target compound. nih.govmdpi.comnih.gov

The choice of base and solvent also significantly impacts the reaction outcome. Common bases include sodium tert-butoxide, potassium carbonate, and cesium carbonate. The solvent must be able to dissolve the reactants and be compatible with the catalytic system, with toluene and DMF being frequently used. nih.govmdpi.comnih.gov

The table below outlines a hypothetical optimization study for the Buchwald-Hartwig amination synthesis of this compound based on literature for similar reactions.

| Parameter | Variables Studied | Optimal Condition (Hypothetical) | Rationale/Observations |

|---|---|---|---|

| Palladium Precursor | Pd(OAc)2, Pd2(dba)3, Dichlorobis(triphenylphosphine)Pd(II) | Dichlorobis(triphenylphosphine)Pd(II) | Often provides good results in combination with appropriate ligands for heteroaryl couplings. nih.govmdpi.comnih.gov |

| Ligand | Xantphos, XPhos, BINAP | Xantphos | Has shown high efficacy in the amination of similar heterocyclic systems. bristol.ac.uknih.govmdpi.comnih.gov |

| Base | NaOtBu, K2CO3, Cs2CO3 | NaOtBu | A strong, non-nucleophilic base that is commonly successful in Buchwald-Hartwig reactions. nih.govmdpi.comnih.gov |

| Solvent | Toluene, Dioxane, DMF | Toluene | A common solvent for this reaction, often used at reflux temperatures. nih.govmdpi.comnih.gov |

| Temperature | 80 °C, 100 °C, Reflux | Reflux | Higher temperatures are often required to drive the reaction to completion. nih.govmdpi.comnih.gov |

| Catalyst Loading | 1 mol%, 2 mol%, 5 mol% | 1 mol% | Lowering catalyst loading is crucial for cost-effectiveness on a large scale. |

For scalability, transitioning from batch to continuous flow processing offers several advantages, including improved heat and mass transfer, enhanced safety, and the potential for higher throughput and automation. The synthesis of structurally related compounds, such as the Imatinib (B729) precursor N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, has been successfully demonstrated using flow chemistry. uc.pt A continuous flow setup for the synthesis of this compound would likely involve pumping solutions of the reactants, catalyst, and base through a heated reactor coil. This approach can overcome issues related to the solubility of intermediates and allows for precise control over reaction parameters. uc.pt Furthermore, gram-scale synthesis of related N-arylaminopyridinium salts has been reported, demonstrating the feasibility of producing these types of compounds in larger quantities. chemrxiv.org

Spectroscopic and Advanced Structural Characterization of 6 Chloro N Pyridin 3 Yl Pyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

No specific ¹H or ¹³C NMR spectral data, including chemical shifts (δ) and coupling constants (J), for 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine are available in the public domain.

Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

Detailed mass spectrometry analysis, including the molecular ion peak and a specific fragmentation pattern for this compound, has not been documented.

Infrared (IR) Spectroscopy for Functional Group Identification

Specific IR absorption frequencies corresponding to the functional groups present in this compound are not available.

X-ray Crystallography for Solid-State Molecular Architecture Determination

There are no published X-ray crystallography studies for this compound, and therefore, no data on its crystal system, space group, unit cell dimensions, or atomic coordinates.

Conformational Analysis and Investigation of Rotational Barriers

No theoretical or experimental studies on the conformational preferences or the energy barriers to rotation around the C-N and C-C single bonds of this compound have been found.

Tautomeric Equilibria and Interconversion Studies

The potential tautomeric forms of this compound and their equilibrium have not been investigated or reported in the scientific literature.

Computational Chemistry and Molecular Modeling of 6 Chloro N Pyridin 3 Yl Pyridin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations provide a fundamental understanding of the electronic structure and properties of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine at the atomic level. These theoretical methods are instrumental in predicting various molecular characteristics without the need for empirical data.

Electronic Structure Analysis and Molecular Orbital Theory

Density Functional Theory (DFT) is a powerful method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing basis sets such as 6-311G(d,p), can be used to determine the optimized molecular geometry, Mulliken atomic charges, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The distribution of electron density, visualized through Molecular Electrostatic Potential (MEP) maps, can identify electrophilic and nucleophilic sites within the molecule. nih.gov The HOMO and LUMO energy levels are crucial in understanding the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO energy gap generally implies higher reactivity.

Table 1: Calculated Electronic Properties of a Related Imidazopyridine Derivative

| Parameter | Value | Method |

|---|---|---|

| HOMO Energy | -6.632 eV | B3PW91/6-311G(d,p) |

| LUMO Energy | -1.987 eV | B3PW91/6-311G(d,p) |

| Energy Gap (ΔE) | 4.645 eV | B3PW91/6-311G(d,p) |

Data adapted from a study on a similar imidazopyridine derivative and is for illustrative purposes. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Computational methods are increasingly used to predict spectroscopic data, which can aid in the characterization of newly synthesized compounds. mdpi.com Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies for this compound can be performed using DFT.

The accuracy of these predictions depends on the chosen functional and basis set. For ¹H NMR spectra prediction, functionals like WP04 have shown good performance when benchmarked against experimental data in solution. github.io Similarly, machine learning models are emerging as a powerful tool to predict IR spectra with high accuracy, even accounting for anharmonic effects. arxiv.orgarxiv.org

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Related Pyridine (B92270) Derivative

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

|---|---|---|

| C-H stretching | 3050 | 3055 |

| C=N stretching | 1610 | 1615 |

| C-Cl stretching | 750 | 755 |

This table is a hypothetical representation based on general knowledge of IR spectroscopy of similar compounds.

Reactivity Prediction and Reaction Pathway Studies

Quantum chemical calculations can provide valuable insights into the reactivity of this compound. Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global softness (S) can be derived from the HOMO and LUMO energies. These parameters help in understanding the molecule's tendency to donate or accept electrons.

Furthermore, computational methods can be employed to study reaction mechanisms and predict the most probable reaction pathways. For instance, DFT calculations can be used to model transition states and determine activation energies for various potential reactions involving this compound. acs.org

Molecular Dynamics Simulations for Conformational Sampling and Ligand-Target Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. These simulations can provide detailed information about the molecule's conformational flexibility and its interactions with its environment, such as a solvent or a biological receptor. mdpi.com

By simulating the molecule's movements, researchers can identify the most stable conformations and understand how the molecule might adapt its shape to bind to a target. MD simulations are particularly useful for exploring the stability of ligand-protein complexes predicted by docking studies. mdpi.com

Docking Studies with Relevant Macromolecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. semanticscholar.org For this compound, docking studies can be performed against various macromolecular targets, such as protein kinases, to explore its potential as a therapeutic agent. mdpi.com

The results of docking studies, typically presented as a docking score and a predicted binding mode, can help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the target protein. fabad.org.trorientjchem.org For example, a study on N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, which share some structural similarities, used induced-fit docking to investigate their binding to PI3Kα. mdpi.com

Table 3: Illustrative Docking Results for a Pyridine Derivative with a Kinase Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Pyridine Derivative | -8.5 | Val851, Lys724, Asp933 |

This data is hypothetical and serves to illustrate the type of information obtained from docking studies.

Computational Design of Novel Derivatives with Enhanced Properties

The insights gained from quantum chemical calculations and docking studies can be leveraged for the computational design of novel derivatives of this compound with improved properties. By modifying the parent structure and computationally evaluating the properties of the new analogues, researchers can rationally design molecules with enhanced binding affinity, selectivity, or other desirable characteristics. mdpi.com

This structure-based drug design approach can significantly accelerate the discovery of new drug candidates. For instance, new pyridine and pyrimidine (B1678525) derivatives have been designed and evaluated as multi-functional cholinesterase inhibitors based on computational insights. mdpi.com

Structure Activity Relationship Sar Investigations of 6 Chloro N Pyridin 3 Yl Pyridin 2 Amine Derivatives

Systematic Modification of the Pyridine (B92270) Ring Substituents and Their Influence on Biological Activity

No specific studies were found that systematically modified the substituents on either pyridine ring of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine and correlated these changes with biological activity.

Role of the Amine Linker and N-Substituents on Compound Activity

There is no available research detailing the impact of modifying the amine linker or introducing various N-substituents on the biological activity of this compound derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design

No Quantitative Structure-Activity Relationship (QSAR) models or ligand-based drug design studies specifically focused on this compound derivatives have been published.

Fragment-Based Design and Lead Optimization Strategies

Information regarding the use of fragment-based design or lead optimization strategies starting from or targeting the this compound scaffold is not available in the reviewed literature.

Table of Compounds

Future Perspectives and Research Directions for 6 Chloro N Pyridin 3 Yl Pyridin 2 Amine

Development of Advanced Synthetic Strategies for Complex Analogs

The future synthesis of complex analogs of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine will likely move beyond traditional methods, embracing more efficient and versatile strategies to rapidly generate diverse molecular libraries.

Modern Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for the functionalization of chloropyridines. nih.gov Future research will likely focus on employing novel catalyst systems, including those based on N-heterocyclic carbenes (NHCs), which have shown high efficiency in the coupling of heteroaryl chlorides with various partners. nih.gov These methods can be used to replace the chlorine atom with a wide range of substituents, including aryl, heteroaryl, and alkyl groups, thereby creating a diverse library of analogs.

C-H Bond Functionalization: Direct C-H bond functionalization has emerged as a highly atom-economical and sustainable approach for the synthesis of complex organic molecules. mdpi.comacs.org For the this compound scaffold, this could involve the selective activation and functionalization of C-H bonds on either of the pyridine (B92270) rings. Transition-metal catalysis, particularly with palladium, rhodium, and iridium, will be instrumental in achieving site-selective C-H arylation, alkenylation, and alkylation. mdpi.comvot.plwikipedia.org This would allow for the introduction of molecular complexity without the need for pre-functionalized starting materials.

Table 1: Comparison of Synthetic Strategies for Analog Development

| Strategy | Description | Potential Advantages |

| Advanced Cross-Coupling | Utilizes modern palladium catalysts (e.g., with NHC ligands) to couple the chloropyridine moiety with a wide range of boronic acids or other organometallic reagents. | High yields, broad substrate scope, well-established methodologies. |

| Direct C-H Functionalization | Involves the direct conversion of C-H bonds on the pyridine rings into new C-C or C-heteroatom bonds, often catalyzed by transition metals. | High atom economy, reduced number of synthetic steps, access to novel chemical space. |

| Multicomponent Reactions (MCRs) | One-pot reactions where three or more reactants combine to form a single product, incorporating all or most of the atoms of the starting materials. | High efficiency, operational simplicity, rapid generation of molecular diversity. |

Discovery of Novel Biological Targets and Therapeutic Applications

The aminopyridine and chloropyridine motifs are present in numerous FDA-approved drugs, suggesting a broad range of potential therapeutic applications for this compound and its derivatives. nih.gov Future research will aim to identify novel biological targets and explore new therapeutic areas for this compound class.

Kinase Inhibition: Many aminopyridine derivatives are known to be potent inhibitors of various protein kinases, which are key targets in oncology. mdpi.com Analogs of this compound could be designed and screened for their activity against specific kinases implicated in cancer, such as cyclin-dependent kinases (CDKs) or tyrosine kinases. nih.gov

Central Nervous System (CNS) Disorders: Aminopyridines are known to act on ion channels in the central nervous system. For instance, 4-aminopyridine (B3432731) is used to treat certain neuromuscular disorders. nih.gov Future studies could investigate the potential of this compound analogs to modulate the activity of various ion channels or receptors in the brain, with potential applications in epilepsy, Alzheimer's disease, or multiple sclerosis.

Infectious Diseases: The aminopyridine scaffold is also found in compounds with activity against neglected tropical diseases caused by protozoan parasites like Trypanosoma and Leishmania. wikipedia.org Given the urgent need for new anti-infective agents, screening libraries of this compound derivatives against a panel of bacterial, fungal, and parasitic pathogens could lead to the discovery of novel antimicrobial agents.

Table 2: Potential Therapeutic Areas and Biological Targets

| Therapeutic Area | Potential Biological Targets | Rationale |

| Oncology | Protein Kinases (e.g., CDKs, Tyrosine Kinases), HDACs | The aminopyridine scaffold is a known "hinge-binder" for many kinases. |

| Neurology | Voltage-gated potassium channels, Nicotinic acetylcholine (B1216132) receptors | Aminopyridines can modulate neuronal excitability. |

| Infectious Diseases | Parasitic enzymes, Bacterial cell wall synthesis proteins | The pyridine moiety is a common feature in many antimicrobial agents. |

Integration of High-Throughput Screening and Computational Methods

To efficiently explore the vast chemical space of possible this compound analogs, a synergistic approach combining high-throughput screening (HTS) and computational methods will be crucial.

Virtual Screening and Molecular Docking: Before embarking on large-scale synthesis, virtual screening of computationally generated libraries of analogs can be performed to prioritize compounds with a high likelihood of binding to a specific biological target. mdpi.comwikipedia.org Molecular docking studies can predict the binding modes of these virtual compounds within the active site of a target protein, providing valuable insights for structure-based drug design. nih.govontosight.ai

Quantitative Structure-Activity Relationship (QSAR) Studies: Once an initial set of active compounds is identified through HTS, QSAR models can be developed to establish a mathematical relationship between the chemical structures of the analogs and their biological activities. vot.pl These models can then be used to predict the activity of yet-unsynthesized compounds, thereby guiding the next round of synthesis and optimization. nih.gov

High-Throughput Synthesis and Screening: The development of automated synthesis platforms will enable the rapid production of large and diverse libraries of this compound derivatives. rsc.org These libraries can then be subjected to HTS against a panel of biological targets to identify initial "hits." The data from HTS can be fed back into the computational models to refine the next generation of compounds in an iterative cycle of design, synthesis, and testing.

Exploration of New Functionalization Avenues and Applications (e.g., coordination chemistry)

Beyond medicinal chemistry, the unique electronic and structural features of this compound make it an interesting candidate for applications in materials science, particularly in the field of coordination chemistry.

Coordination Chemistry and Catalysis: The pyridine nitrogen atoms in this compound can act as ligands, coordinating to a variety of transition metals to form metal complexes. nih.govekb.eg These complexes could exhibit interesting catalytic properties, for example, in cross-coupling reactions or oxidation catalysis. nih.gov The electronic properties of the metal center can be fine-tuned by modifying the substituents on the pyridine rings, allowing for the rational design of catalysts with specific activities and selectivities.

Metal-Organic Frameworks (MOFs): The ditopic nature of this ligand, with two potential coordination sites, makes it a suitable building block for the construction of metal-organic frameworks (MOFs). nih.govacs.org By selecting appropriate metal nodes, it may be possible to synthesize porous MOFs with tailored pore sizes and functionalities. Such materials could have applications in gas storage and separation, catalysis, and sensing. rsc.org The presence of the amino group could also be exploited for post-synthetic modification of the MOF, allowing for the introduction of additional functional groups. rsc.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Chloro-N-(pyridin-3-yl)pyridin-2-amine?

- Methodological Answer : A typical route involves substitution reactions under alkaline conditions followed by reduction and condensation. For example, in -chloro-4-fluoronitrobenzene reacts with 2-pyridinemethanol to form intermediates, which are reduced with iron powder under acidic conditions and condensed with cyanoacetic acid using a condensing agent. This method emphasizes mild conditions and scalability .

Q. How is the compound structurally characterized in academic research?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for confirming molecular geometry. highlights hydrogen-bonded dimers (N–H⋯N interactions) and Cl⋯Cl interactions (3.278 Å) that stabilize the crystal lattice. Complementary techniques like NMR (¹H/¹³C) and mass spectrometry validate purity and functional groups .

Q. What analytical techniques are used for purity assessment?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., ) is standard. Nuclear Magnetic Resonance (NMR) spectroscopy resolves structural ambiguities, while elemental analysis confirms stoichiometry. For example, impurities in intermediates are monitored via retention time shifts in HPLC .

Q. What intermolecular interactions influence its physicochemical properties?

- Methodological Answer : identifies N–H⋯N hydrogen bonds forming cyclic dimers and Cl⋯Cl interactions contributing to crystal packing. These interactions affect solubility and melting behavior, which are critical for formulation studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodological Answer : Systematic variation of catalysts (e.g., Pd/C for reductions), solvents (polar aprotic vs. protic), and temperature gradients is essential. For instance, uses iron powder under acidic conditions for efficient nitro-group reduction. Design of Experiments (DoE) can model parameter interactions and identify optimal conditions .

Q. How to resolve contradictions in spectroscopic data during characterization?

- Methodological Answer : Discrepancies in NMR signals may arise from tautomerism or polymorphism. In , SCXRD confirmed the absence of keto-enol tautomerism. Dynamic NMR or variable-temperature studies can probe exchange processes, while DFT calculations (e.g., Gaussian) simulate spectra for comparison .

Q. What strategies are effective for designing derivatives in structure-activity relationship (SAR) studies?

- Methodological Answer : Substituent effects are explored via halogenation (e.g., ’s trifluoromethyl group) or heterocyclic modifications ( ’s dichloro-trifluoromethyl pyridine). Computational docking (AutoDock Vina) predicts binding affinities, guiding synthesis of analogs with enhanced bioactivity .

Q. How to integrate computational modeling with experimental data for mechanistic insights?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends. Molecular dynamics simulations model solvation effects. emphasizes linking experimental results to theoretical frameworks, such as frontier molecular orbital theory for nucleophilic substitution pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.